![molecular formula C18H18ClNO3 B2881877 6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one CAS No. 1803584-60-2](/img/structure/B2881877.png)
6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one is a chemical compound that belongs to the class of morpholinone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one is not fully understood. However, it is believed to act by inhibiting specific enzymes or receptors in the body, which are involved in various cellular processes. This inhibition results in the disruption of the normal cellular functions, leading to the desired therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one are dependent on its specific application. In general, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit fungal growth, and modulate the immune system. It has also been reported to have analgesic effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one is its versatility in various scientific research applications. It has also been shown to have a relatively low toxicity profile, making it a potential candidate for further development. However, one of the limitations of this compound is its limited solubility in water, which may affect its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one. One of the potential areas of exploration is its application as an anticancer agent, where it can be further studied for its efficacy and safety profile. It can also be investigated for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, its immunomodulatory effects can be explored for the development of novel immunotherapeutic agents. Finally, further studies can be conducted to improve its solubility and bioavailability, which may enhance its therapeutic potential.
Conclusion:
In conclusion, 6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one is a chemical compound with promising therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of novel therapeutic agents for various diseases.
Synthesemethoden
The synthesis of 6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one involves the reaction between 3-chlorobenzaldehyde, 4-methoxybenzylamine, and morpholine in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product.
Wissenschaftliche Forschungsanwendungen
6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, antifungal agent, and analgesic agent. It has also been investigated for its potential as a modulator of the immune system and as a therapeutic agent for neurological disorders.
Eigenschaften
IUPAC Name |
6-(3-chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-22-16-7-5-13(6-8-16)10-20-11-17(23-12-18(20)21)14-3-2-4-15(19)9-14/h2-9,17H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRWCSUIWPCLMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(OCC2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal](/img/structure/B2881794.png)
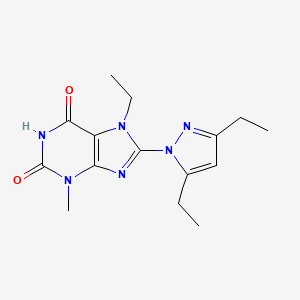
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2881798.png)

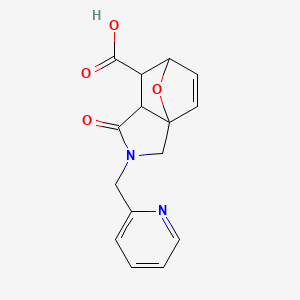
![6,7-Dimethyl-3-[2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2881803.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride](/img/structure/B2881804.png)
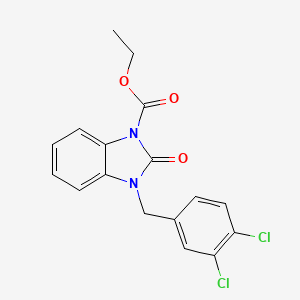
![N'-(3-Chloro-4-fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2881806.png)
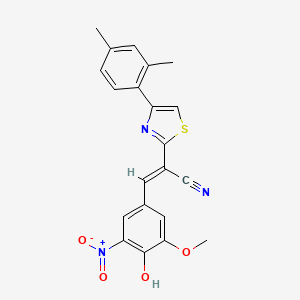
![N1-benzyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2881808.png)
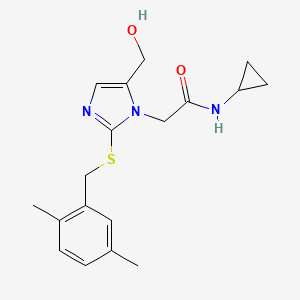
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2881813.png)
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2881815.png)